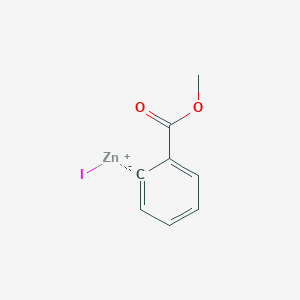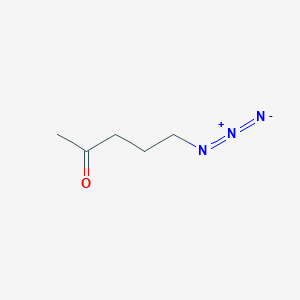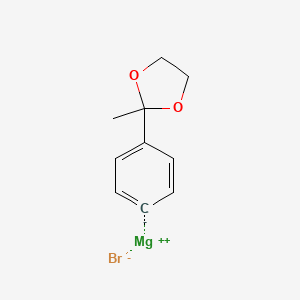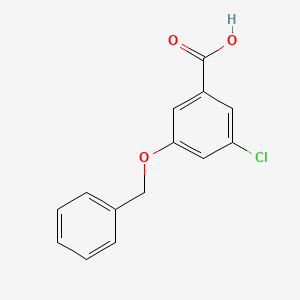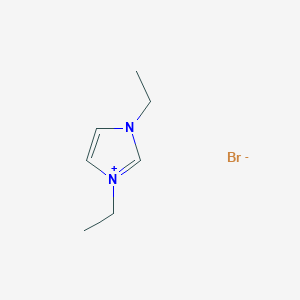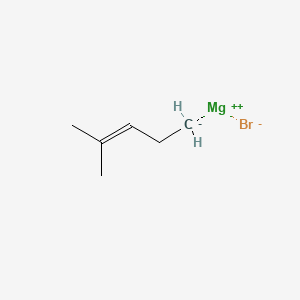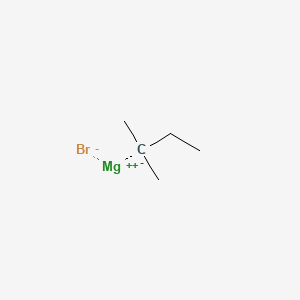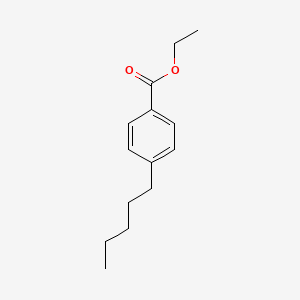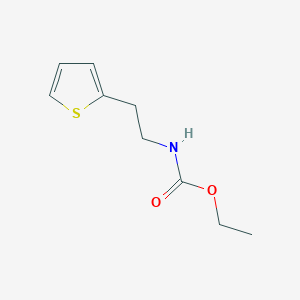
Ethyl (2-(thiophen-2-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-(thiophen-2-yl)ethyl)carbamate (ETEC) is a synthetic compound that is used in a variety of scientific research applications. It has been used in the fields of biochemistry, physiology, and pharmacology, among others. ETEC is a derivative of carbamate, a class of compounds with a wide range of uses. It is a colorless, odorless, and tasteless powder that is soluble in water. ETEC is a relatively new compound, and its potential applications in research and development are still being explored.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Ethyl (2-(thiophen-2-yl)ethyl)carbamate involves the reaction of ethyl chloroformate with 2-(thiophen-2-yl)ethanamine in the presence of a base to form the desired product.
Starting Materials
Ethyl chloroformate, 2-(thiophen-2-yl)ethanamine, Base (e.g. triethylamine)
Reaction
Step 1: Ethyl chloroformate is added dropwise to a solution of 2-(thiophen-2-yl)ethanamine in anhydrous dichloromethane at 0°C., Step 2: The reaction mixture is stirred at room temperature for 2 hours., Step 3: A base (e.g. triethylamine) is added to the reaction mixture to neutralize the hydrogen chloride formed during the reaction., Step 4: The mixture is stirred for an additional 30 minutes., Step 5: The organic layer is separated and washed with water and brine., Step 6: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure., Step 7: The crude product is purified by column chromatography to obtain the desired product, Ethyl (2-(thiophen-2-yl)ethyl)carbamate.
Wirkmechanismus
The exact mechanism of action of Ethyl (2-(thiophen-2-yl)ethyl)carbamate is not well understood. However, it is believed to act as a reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. This inhibition of acetylcholinesterase leads to an increase in the amount of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemische Und Physiologische Effekte
The effects of Ethyl (2-(thiophen-2-yl)ethyl)carbamate on the body are not well understood. However, it is believed to have a variety of biochemical and physiological effects. It is believed to act as a reversible inhibitor of the enzyme acetylcholinesterase, which leads to an increase in the amount of acetylcholine in the body. This can lead to increased alertness, improved memory, and improved cognitive function. In addition, Ethyl (2-(thiophen-2-yl)ethyl)carbamate is believed to have anti-inflammatory, anti-oxidant, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (2-(thiophen-2-yl)ethyl)carbamate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use. It can be toxic in high concentrations, and it is not very stable in solution.
Zukünftige Richtungen
The potential applications of Ethyl (2-(thiophen-2-yl)ethyl)carbamate are still being explored. In the future, it may be used as a tool for studying the effects of various drugs on the body, as well as for the synthesis of other compounds. Additionally, its potential as an anti-inflammatory, anti-oxidant, and neuroprotective agent needs to be further explored. Finally, its potential as an inhibitor of acetylcholinesterase needs to be further studied.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-(thiophen-2-yl)ethyl)carbamate is used in a variety of scientific research applications. It has been used in the fields of biochemistry, physiology, and pharmacology, among others. In biochemistry, Ethyl (2-(thiophen-2-yl)ethyl)carbamate is used as a reagent for the synthesis of other compounds. In physiology, it is used as a tool for studying the effects of various drugs on the body. In pharmacology, it is used to study the effects of drugs on the brain and nervous system.
Eigenschaften
IUPAC Name |
ethyl N-(2-thiophen-2-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)10-6-5-8-4-3-7-13-8/h3-4,7H,2,5-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYGOQXHYDCCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-(thiophen-2-yl)ethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

